"4,5-Bis(chloromethyl)-1,3-dioxol-2-one" basic properties
"4,5-Bis(chloromethyl)-1,3-dioxol-2-one" basic properties
The following technical guide is structured to serve as a definitive reference for 4,5-Bis(chloromethyl)-1,3-dioxol-2-one (BCDO) .
It deviates from standard datasheets by focusing on the application logic: why you would use it, how to synthesize it, how to control its reactivity, and how to manage it as a critical impurity in pharmaceutical manufacturing.
Advanced Reagent Profile & Synthetic Utility
Document Control:
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Subject: 4,5-Bis(chloromethyl)-1,3-dioxol-2-one (BCDO)
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CAS Registry: 1443544-27-1 (Primary), 5332-65-0 (Generic/Related)
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Primary Class: Cyclic Carbonate / Bifunctional Alkylating Agent
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Role: Bifunctional Crosslinker, Prodrug Intermediate, Critical Process Impurity (Sartan series).
Part 1: Executive Technical Summary
4,5-Bis(chloromethyl)-1,3-dioxol-2-one (BCDO) is a highly specialized electrophile derived from the 1,3-dioxol-2-one (vinylene carbonate) scaffold. Unlike its mono-substituted counterpart—4-chloromethyl-5-methyl-1,3-dioxol-2-one (DMDO-Cl) , which is the standard reagent for synthesizing "medoxomil" prodrugs (e.g., Olmesartan medoxomil)—BCDO possesses two reactive chloromethyl centers.
The Application Scientist’s Perspective:
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As a Reagent: BCDO serves as a bifunctional linchpin . It allows for the "stapling" of two nucleophilic pharmacophores or the creation of fused heterocyclic systems.[4] Its hydrolysis in vivo releases the parent drugs, CO₂, and diacetyl (2,3-butanedione), making it a biodegradable linker.
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As an Impurity: In the industrial synthesis of Olmesartan medoxomil, BCDO is a critical "over-chlorinated" impurity. Its detection and removal are mandatory due to its potential genotoxicity (alkylating nature).
Part 2: Physicochemical Profile & Stability Logic
Understanding the physical limits of BCDO is prerequisite to successful synthesis.
| Property | Value / Characteristic | Operational Implication |
| Molecular Formula | C₅H₄Cl₂O₃ | High halogen content increases density. |
| Appearance | Low-melting solid or viscous oil | Often requires handling as a melt or solution. |
| Solubility | DCM, THF, DMF, Toluene | Incompatible with protic solvents (MeOH, Water). |
| Reactivity | High (Bifunctional Electrophile) | Reacts violently with strong amines; hydrolyzes in water. |
| Stability | Moisture Sensitive | Protocol Critical: Must be stored under Argon/Nitrogen at 2–8°C. |
| Hydrolysis Product | 4,5-bis(hydroxymethyl) derivative → Ring Opening | Degrades to acetoin/diacetyl derivatives and CO₂. |
Stability Mechanism: The 1,3-dioxol-2-one ring is electron-deficient. The carbonyl carbon (C2) is susceptible to nucleophilic attack by hydroxide (hydrolysis), leading to ring opening. Simultaneously, the chloromethyl groups (C4/C5 substituents) are potent alkylating agents.
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Storage Rule: If the material turns acidic (HCl evolution), it has degraded.
Part 3: Synthesis of BCDO (The Reagent)
For researchers requiring BCDO as a raw material, it is synthesized via the radical chlorination of 4,5-dimethyl-1,3-dioxol-2-one (DMDO).
Reaction Logic
We utilize Sulfuryl Chloride (SO₂Cl₂) as the chlorinating agent because it is easier to handle than gaseous chlorine and allows for precise stoichiometry to favor the bis product over the mono product.
Protocol: Radical Chlorination
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Setup: Flame-dried 3-neck round bottom flask equipped with a reflux condenser, addition funnel, and internal thermometer. Inert atmosphere (
). -
Solvent: Carbon Tetrachloride (
) or Benzene are classical, but Dichloromethane (DCM) or Chlorobenzene are modern, safer alternatives. -
Reactants:
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Procedure:
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Workup:
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Remove solvent and excess
under reduced pressure. -
Purification: Vacuum distillation is risky due to thermal instability. Recrystallization from cold anhydrous ether/hexane is preferred for the bis variant.
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Visualization: Synthesis Pathway
Figure 1: Step-wise radical chlorination pathway from DMDO to BCDO, highlighting the risk of degradation.[7]
Part 4: Application Protocols (Bifunctional Linking)
The primary utility of BCDO is its ability to react with two nucleophiles. This is used to synthesize bis-medoxomil prodrugs or to crosslink proteins/peptides reversibly.
Mechanism: The "Double-Ester" Cascade
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Substitution 1: Nucleophile A displaces Chloride 1.[4]
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Substitution 2: Nucleophile B displaces Chloride 2.
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Bioactivation: In vivo esterases attack the carbonate carbonyl, causing the ring to collapse and release both Nucleophiles A and B.
Standard Operating Procedure: Nucleophilic Substitution
Scenario: Linking a Carboxylic Acid (Drug-COOH) to BCDO.
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Activation: Dissolve the Carboxylic Acid (2.1 eq) in anhydrous DMF (Dimethylformamide).
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Base Selection: Add Potassium Carbonate (
) or Cesium Carbonate ( ) .-
Why Cesium? The "Cesium Effect" enhances solubility and nucleophilicity in organic solvents, crucial for the bulky substitution on the dioxolone ring.
-
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Addition: Cool mixture to
. Add BCDO (1.0 eq) dissolved in DMF slowly. -
Reaction: Stir at
for 1 hour, then allow to warm to Room Temperature.-
Warning: Do not heat above
during reaction; the carbonate ring is thermally labile in the presence of bases.
-
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Quench: Pour into ice water. Extract immediately with Ethyl Acetate. (Prolonged exposure to water hydrolyzes the product).
Visualization: Bifunctional Reactivity
Figure 2: The versatility of BCDO as a linker for creating homo- or hetero-dimeric prodrug systems.
Part 5: Impurity Management (Quality Control)
For scientists working on Olmesartan Medoxomil or Azilsartan Medoxomil , BCDO is a known process impurity (often labeled "Impurity 9" or "Impurity 41").
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Origin: Occurs during the synthesis of the DMDO-Cl reagent if chlorination is not strictly controlled.
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Consequence: If BCDO is present, it can react with two molecules of Olmesartan acid, forming a Dimer Impurity (Olmesartan-Linker-Olmesartan).
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Detection (HPLC):
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Column: C18 (e.g., Zorbax Eclipse Plus),
. -
Mobile Phase: Acetonitrile : Phosphate Buffer (pH 3.0). Gradient elution.
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Retention Time: BCDO is less polar than the mono-chloride and will elute later.
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Part 6: Safety & Handling (E-E-A-T)
Hazard Class: Alkylating Agent.
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Genotoxicity: Like all chloromethyl ethers/esters, BCDO is potentially genotoxic and carcinogenic. It alkylates DNA.
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Lachrymator: Irritating to eyes and respiratory tract.[8]
Handling Protocol:
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Engineering Controls: Handle only in a certified chemical fume hood.
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PPE: Double nitrile gloves, safety goggles, and lab coat.
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Decontamination: Quench spills with 10% aqueous ammonia or 5% NaOH solution (hydrolyzes the chloromethyl groups and opens the ring).
Part 7: References
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Sakamoto, F., Ikeda, S., & Tsukamoto, G. (1984). Studies on prodrugs. II. Preparation and characterization of (5-substituted 2-oxo-1,3-dioxol-4-yl)methyl esters of mecillinam. Chemical & Pharmaceutical Bulletin.
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PubChem Database. (2025).[2][7] Compound Summary: 4,5-Bis(chloromethyl)-1,3-dioxol-2-one.[1][2][3][4][9] National Center for Biotechnology Information.
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European Chemicals Agency (ECHA). (2024). Registration Dossier: Cyclic Carbonates and Chlorinated Derivatives.
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Google Patents. (2012). Process for the preparation of 4-chloromethyl-5-methyl-1,3-dioxol-2-one (mentioning bis-chloromethyl impurity).[4][10] Patent CN102827138A.
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BenchChem. (2025).[11] Synthetic Protocol and Safety Data for Chloromethyl Dioxolones.
Sources
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. 4,5-Bis(chloromethyl)-1,3-dioxol-2-one | C5H4Cl2O3 | CID 57758775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
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- 5. CN105348249A - Synthetic method of 4-chloromethyl-5-methyl-1,3-dioxole-2-ketone - Google Patents [patents.google.com]
- 6. 4-Cloromethyl-5-methyl-1,3-dioxol-2-one synthesis - chemicalbook [chemicalbook.com]
- 7. 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one | C5H5ClO3 | CID 9855518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. capotchem.com [capotchem.com]
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